molecular formula C22H27NO3 B14939825 1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B14939825
M. Wt: 353.5 g/mol
InChI Key: YDGOTSBKDOPUKS-UHFFFAOYSA-N
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Description

1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions, functional group transformations, and purification processes. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and affecting various cellular processes. Detailed studies are required to fully elucidate its mechanism of action and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its complex structure and the presence of multiple functional groups, which provide diverse reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

3-hydroxy-6,9,11,11-tetramethyl-3-(2-oxocycloheptyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C22H27NO3/c1-13-10-15-14(2)12-21(3,4)23-19(15)17(11-13)22(26,20(23)25)16-8-6-5-7-9-18(16)24/h10-12,16,26H,5-9H2,1-4H3

InChI Key

YDGOTSBKDOPUKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(C(=O)N3C(C=C2C)(C)C)(C4CCCCCC4=O)O

Origin of Product

United States

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